An In-depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Benzyloxy-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of diverse, biologically active molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, an optimized synthetic protocol, its reactivity, and its burgeoning applications in medicinal chemistry. The insights provided herein are grounded in established scientific literature and aim to facilitate the effective utilization of this versatile chemical scaffold.
Introduction: The Significance of the Indazole Scaffold
The indazole motif is an increasingly prized structural component in the development of bioactive compounds, particularly in the design of kinase inhibitors. Indazoles can be considered bioisosteres of indoles, featuring two adjacent nitrogen atoms that can form strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins. The functionalization of the indazole core at the 3-position has led to the discovery of several marketed drugs, including the kinase inhibitors axitinib and pazopanib.
5-Benzyloxy-1H-indazole-3-carbaldehyde serves as a crucial precursor for introducing a variety of functionalities at the C3 position. The aldehyde group is a versatile handle that can be readily transformed into alkenes, secondary alcohols, amines, and a range of heteroaromatic systems through established chemical transformations.[1][2] This versatility makes it a valuable building block for generating libraries of diverse 3-substituted indazoles for drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key properties of 5-Benzyloxy-1H-indazole-3-carbaldehyde are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 885271-28-3 | [3] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |
| Molecular Weight | 252.27 g/mol | [4] |
| Appearance | Brown solid | [2] |
| Melting Point | 230 °C | [5] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 14.11 (brs, 1H), 10.16 (s, 1H), 7.63 (m, 2H), 7.49 (m, 2H), 7.30–7.45 (m, 3H), 7.22 (dd, J = 2.3, 9.0 Hz, 1H), 5.17 (s, 2H) | [5] |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 187.2, 155.6, 143.0, 137.1, 136.9, 128.4, 127.8, 127.7, 121.2, 119.7, 112.5, 101.2, 69.6 | [5] |
| Infrared (IR) ν (cm⁻¹) | 3247, 1656, 1456, 1263, 1226, 1072, 1005, 948, 793, 724 | [5] |
| HRMS (ESI⁻) [M-H]⁻ | Calculated: 251.0821, Found: 251.0817 | [5] |
Synthesis: An Optimized Nitrosation Protocol
The synthesis of 1H-indazole-3-carboxaldehydes can be challenging, as direct formylation methods like the Vilsmeier-Haack reaction are ineffective on the indazole ring. An efficient and high-yielding method involves the nitrosation of the corresponding indole precursor.[2] This reaction proceeds through a multistep pathway involving nitrosation at the C3 position of the indole, leading to an oxime intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure to afford the desired 1H-indazole-3-carboxaldehyde.[5]
An optimized procedure for the synthesis of 5-Benzyloxy-1H-indazole-3-carbaldehyde from 5-benzyloxy-indole has been reported to achieve a high yield of 91%.[1]
Experimental Protocol
Materials:
-
5-Benzyloxy-indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum ether
Procedure:
-
Prepare a nitrosating mixture of sodium nitrite and hydrochloric acid in a DMF:water solvent system.
-
Slowly add a solution of 5-benzyloxy-indole (1 equivalent) to the nitrosating mixture at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours. Alternatively, heating at 50°C for 3 to 5 hours can reduce the reaction time without compromising the yield.[5]
-
Extract the resulting mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water, followed by a brine wash.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient to yield 5-Benzyloxy-1H-indazole-3-carbaldehyde as a pure compound.[2]
Causality Behind Experimental Choices
The slow addition of the indole to the nitrosating mixture is crucial for achieving high yields, particularly with electron-rich indoles like 5-benzyloxy-indole. This is because the reaction is sensitive to the concentration of the reactants and the acidity of the medium. A slow addition maintains a low concentration of the indole, minimizing potential side reactions. The use of a slightly acidic environment is also a key parameter for the successful conversion.
Chemical Reactivity and Applications
The chemical reactivity of 5-Benzyloxy-1H-indazole-3-carbaldehyde is dominated by the aldehyde functionality at the 3-position. This group is a versatile synthetic handle that can undergo a wide array of chemical transformations.
Key Reactions of the Aldehyde Group:
-
Condensation Reactions: The aldehyde can participate in Knoevenagel and Wittig condensations to form alkenes.[1][2]
-
Cyclization Reactions: It is a valuable precursor for the synthesis of various heteroaromatic compounds such as oxazoles, thiazoles, and benzimidazoles through cyclization reactions.[1][2]
-
Reductions and Reductive Aminations: The aldehyde can be easily reduced to a secondary alcohol or converted to an amine via reductive amination.[1][2]
These transformations provide access to a diverse range of 3-substituted indazoles, which are of significant interest in medicinal chemistry. The indazole scaffold is recognized as a "privileged fragment" in fragment-based drug discovery and has been successfully employed in scaffold hopping exercises, particularly for the development of protein kinase inhibitors.[6]
Recent research has highlighted the potential of 1H-indazole-3-carboxamide derivatives, which can be synthesized from the corresponding aldehyde, as potent and selective PAK1 (p21-activated kinase 1) inhibitors with anti-tumor migration and invasion activities.[7] Furthermore, the indazole core is present in various anti-inflammatory agents, suggesting that derivatives of 5-Benzyloxy-1H-indazole-3-carbaldehyde could be explored for their anti-inflammatory properties.[8]
Conclusion
5-Benzyloxy-1H-indazole-3-carbaldehyde is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its efficient synthesis, coupled with the rich reactivity of its aldehyde functionality, provides a robust platform for the generation of diverse libraries of 3-substituted indazoles. The proven success of the indazole scaffold in approved drugs and its potential in developing novel therapeutics, including kinase inhibitors and anti-inflammatory agents, underscores the importance of this key building block for future drug discovery endeavors.
References
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D’hooge, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12765-12773. [Link][1][2][5]
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D’hooge, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link][1][2][5]
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D’hooge, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link][5]
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Oakwood Chemical. 5-(Benzyloxy)-1H-indole-3-carbaldehyde. [Link][9]
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Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link][10]
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Patel, R. B., et al. (2022). Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones. Polycyclic Aromatic Compounds, 42(6), 3345-3356. [Link][11]
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Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link][7]
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Silveira, C. C., & Marino, J. P. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1579. [Link][12]
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Development of 1H-indazole derivatives as anti-inflammatory agents using computational tools. (2023). Semantic Scholar. [Link][8]
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